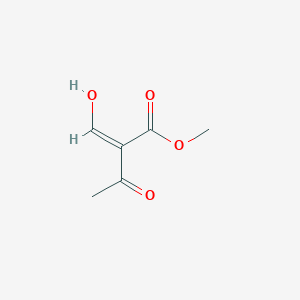

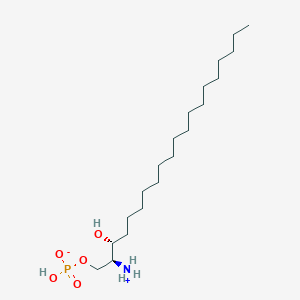

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one

説明

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one, commonly known as TBDPS-protected pyrrolidinone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrrolidinone derivative that is widely used in organic synthesis, medicinal chemistry, and material science.

科学的研究の応用

Crystal Structure Analysis : The study by Weber et al. (1995) examined a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlighting the structural characteristics of trisubstituted pyrrolidin-2-ones. This work is significant for understanding the crystal structure of related compounds, which can be crucial for pharmaceutical applications (Weber et al., 1995).

Anti-Inflammatory Activities : Ikuta et al. (1987) synthesized and evaluated a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as potential anti-inflammatory/analgesic agents. Some of these compounds showed promising anti-inflammatory activities, comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Molecular Docking Study of Antithrombin Activity : Ayan et al. (2013) performed a molecular docking study on enantiomerically pure pyrrolidine derivatives, which showed potential as thrombin inhibitors. The study synthesized enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate with high enantiomeric excess, suggesting their potential use in antithrombin therapies (Ayan et al., 2013).

Synthesis of Chiral Intermediate for Batzelladines : Guo et al. (2017) focused on the synthesis of (S, Z)-methyl 2-[3-(tert-butyldimethylsilyloxy)pyrrolidin-2-ylidene]acetate, a chiral intermediate for batzelladines. The successful stereoselective synthesis highlights the importance of such compounds in the production of complex marine natural products (Guo et al., 2017).

Prolyl Oligopeptidase Inhibitors : Wallén et al. (2003) developed N-acyl-5-alkyl-L-prolyl-pyrrolidines as inhibitors of prolyl oligopeptidase, an enzyme involved in neurodegenerative diseases. Their work emphasizes the therapeutic potential of pyrrolidin-2-ones in designing more rigid and potent enzyme inhibitors (Wallén et al., 2003).

特性

IUPAC Name |

(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPMKPSKHXFYOR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)